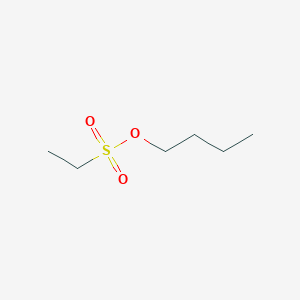
Bromoacetamidoacetophenone
Übersicht
Beschreibung
Bromoacetamidoacetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of a bromo group, an acetamido group, and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bromoacetamidoacetophenone can be synthesized through the bromination of acetophenone derivatives. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs in an organic solvent like chloroform or carbon tetrachloride at room temperature .
Industrial Production Methods: Industrial production of this compound often employs a two-step process. The first step involves the bromination of acetophenone to form bromoacetophenone. In the second step, the bromoacetophenone undergoes an acetamidation reaction with acetamide in the presence of a base such as sodium hydroxide .
Analyse Chemischer Reaktionen
Types of Reactions: Bromoacetamidoacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution: Formation of amides or thioethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Bromoacetamidoacetophenone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive bromo group.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of bromoacetamidoacetophenone involves its ability to act as an electrophile due to the presence of the bromo group. This allows it to react with nucleophiles such as amino acids in proteins, leading to the formation of covalent bonds. The compound can inhibit enzyme activity by modifying the active site or other critical residues, thereby affecting the enzyme’s function .
Vergleich Mit ähnlichen Verbindungen
Bromoacetophenone: Lacks the acetamido group, making it less versatile in certain reactions.
Acetamidoacetophenone: Lacks the bromo group, reducing its reactivity towards nucleophiles.
Bromoacetanilide: Contains a bromo group and an acetamido group but differs in the position of the functional groups on the aromatic ring.
Uniqueness: Bromoacetamidoacetophenone is unique due to the presence of both a bromo group and an acetamido group, which confer distinct reactivity and versatility. This dual functionality allows it to participate in a broader range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
2-bromo-N-phenacylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-6-10(14)12-7-9(13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANBUAMOIMFTLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276997 | |
| Record name | 2-Bromo-N-(2-oxo-2-phenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14372-44-2 | |
| Record name | 2-Bromo-N-(2-oxo-2-phenylethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14372-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(2-oxo-2-phenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-({[4-(dimethylamino)butan-2-yl]sulfamoyl}methyl)benzoate](/img/structure/B1652328.png)


![2-[4-(4-methoxy-2-methylbenzoyl)piperazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B1652331.png)
![2-{[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1652333.png)
![3-[1-(5-Methyl-1,2,4-oxadiazol-3-yl)propyl]-1-(2-phenylpyrimidin-5-yl)urea](/img/structure/B1652334.png)








